molecular formula C13H9ClN4S B2962734 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823188-40-4

4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No. B2962734
CAS RN: 1823188-40-4
M. Wt: 288.75
InChI Key: MJZKDHRTCFUOLY-UHFFFAOYSA-N
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Description

“4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a complex organic compound. It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a thiazole ring via an amine group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are often influenced by various factors such as temperature, solvent, and the presence of other reagents. For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Antiallergic Activity

A study synthesized a series of derivatives from 1,3,4-thiadiazol-2-amines, evaluating their antiallergic activities through anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities. The structural confirmation and antiallergic evaluation suggest potential applications in treating allergies (Suzuki et al., 1992).

Insecticidal Activity

Research on the insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives synthesized from 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine showed remarkable results against the cotton leafworm, highlighting their potential as insecticides (Ismail et al., 2021).

Antiproliferative Activity

A one-pot synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones demonstrated antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The study's findings suggest these compounds could be used in cancer therapy (Atapour-Mashhad et al., 2017).

Antibacterial Activity

A new series of benzothiazole pyrimidine derivatives were synthesized and screened for in vitro antibacterial activity against various bacteria. Some compounds showed excellent antibacterial activity, surpassing standard drugs, indicating their potential as antibacterial agents (Maddila et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Compounds with similar structures have shown promise in various areas of medicine, including the treatment of tuberculosis , and could be further optimized for better efficacy and safety .

properties

IUPAC Name

4-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-9-3-1-2-8(6-9)12-17-7-11(19-12)10-4-5-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZKDHRTCFUOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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